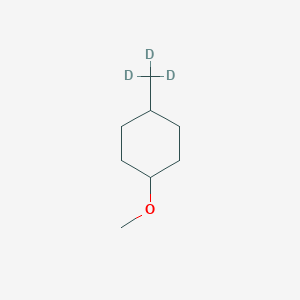

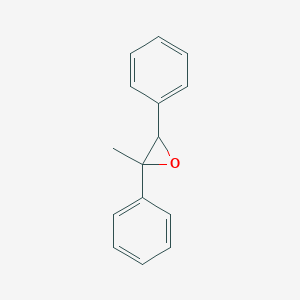

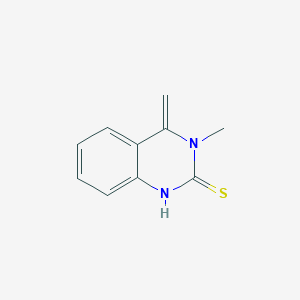

3-methyl-4-methylene-3,4-dihydroquinazoline-2(1H)-thione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methyl-4-methylene-3,4-dihydroquinazoline-2(1H)-thione is a chemical compound that belongs to the dihydroquinazoline family. Dihydroquinazolines are heterocyclic compounds that have been explored for various biological activities and chemical properties.

Synthesis Analysis

The synthesis of dihydroquinazoline derivatives, including compounds similar to 3-methyl-4-methylene-3,4-dihydroquinazoline-2(1H)-thione, can be achieved through various methods. One efficient approach involves an Ugi-azide/Staudinger/aza-Wittig/cyclization sequence, which provides these compounds in good overall yields (Xiong et al., 2019). Another method involves a one-pot synthesis in aqueous organic solvent via tandem intermolecular nucleophilic addition/intramolecular Michael addition reactions under mild conditions, demonstrating broad substrate scope and functional group tolerance (Ding et al., 2015).

Molecular Structure Analysis

The molecular structure of dihydroquinazoline derivatives, including 3-methyl-4-methylene-3,4-dihydroquinazoline-2(1H)-thione, features a dihydroquinazoline ring which can exhibit various degrees of planarity and substitution patterns affecting their chemical behavior and interactions. For example, compounds in this family show significant twist angles between substituent groups and the dihydroquinazoline core, influencing their crystal packing and hydrogen bonding capabilities (Butcher et al., 2007).

Chemical Reactions and Properties

3-Methyl-4-methylene-3,4-dihydroquinazoline-2(1H)-thione can participate in various chemical reactions due to its active methylene group and the presence of both thione and amine functionalities. These include cycloaddition reactions, nucleophilic additions, and transformations into other heterocyclic systems, exploiting its versatile reactivity profile (Xie et al., 2016).

科学的研究の応用

Synthesis Methodologies

A novel and efficient method for synthesizing a series of 3,4-dihydroquinazoline-2(1H)-thione derivatives in aqueous organic solvent has been developed, starting from 3-(2-aminophenyl)acrylates with isothiocyanates. This process involves a tandem intermolecular nucleophilic addition/intramolecular Michael addition reaction under mild conditions, demonstrating wide functional group tolerance and suitability for gram-scale applications (Ding et al., 2015).

Additionally, a new facile synthesis approach of 3,4-dihydroquinazoline-2(1H)-thiones via an Ugi-azide/Staudinger/aza-Wittig/cyclization sequence has been developed. This process involves the Ugi-azide reactions of 2-azidobenzaldehydes, amines, trimethylsilyl azide, and isocyanides producing tetrazoles, which upon treatment with methyldiphenylphosphane and CS2, yield the target 3,4-dihydroquinazoline-2(1H)-thiones in good overall yields (Xiong et al., 2019).

Biological Activities

The anti-melanogenic activity of 3,4-dihydroquinazoline-2(1H)-thiones has been explored, revealing that these compounds can inhibit alpha-MSH-induced melanin production in melanoma B16 cells. The mechanism does not involve the direct inhibition of tyrosinase activity but may act as an inhibitor of tyrosinase synthesis, suggesting a potential application in treating hyperpigmentation disorders (Thanigaimalai et al., 2010).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3-methyl-4-methylidene-1H-quinazoline-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-7-8-5-3-4-6-9(8)11-10(13)12(7)2/h3-6H,1H2,2H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGZBDWDJBBECB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C)C2=CC=CC=C2NC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407060 |

Source

|

| Record name | 3-Methyl-4-methylidene-3,4-dihydroquinazoline-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-4-methylene-3,4-dihydroquinazoline-2(1H)-thione | |

CAS RN |

14333-74-5 |

Source

|

| Record name | 3-Methyl-4-methylidene-3,4-dihydroquinazoline-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。